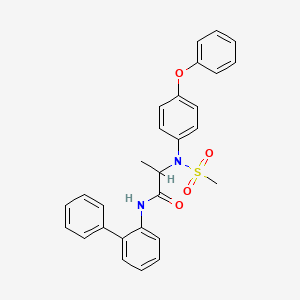![molecular formula C14H15BrN2O2 B4070774 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B4070774.png)
3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione, also known as BAM-15, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and physiology. BAM-15 is a mitochondrial uncoupler that has been shown to have various effects on cellular metabolism, energy production, and oxidative stress.
Wirkmechanismus
3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione acts as a mitochondrial uncoupler, disrupting the electrochemical gradient across the inner mitochondrial membrane, leading to increased proton leakage and decreased ATP production. This leads to increased energy expenditure and metabolic rate. 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione can increase oxygen consumption, mitochondrial respiration, and fatty acid oxidation. 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione has also been shown to decrease reactive oxygen species (ROS) production, lipid peroxidation, and inflammation. In vivo studies have shown that 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione can increase energy expenditure, reduce body weight, and improve glucose tolerance. 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione is its mitochondrial uncoupling activity, which can be used to study cellular metabolism and energy production. 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione can also be used to study the effects of mitochondrial uncoupling on various physiological processes, such as obesity, metabolic disorders, and neurodegenerative diseases. However, there are also limitations to using 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione in lab experiments. 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione is a potent uncoupler, which can lead to excessive proton leakage and oxidative stress. This can affect the accuracy and reproducibility of the results obtained from experiments using 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione.
Zukünftige Richtungen
There are several future directions for research on 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione. One area of research is the development of more potent and selective mitochondrial uncouplers. This can lead to the development of new therapies for obesity, metabolic disorders, and neurodegenerative diseases. Another area of research is the study of the effects of 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione on cancer cells. 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione has been shown to have anti-cancer activity, and further research can lead to the development of new cancer therapies. Finally, the study of the mechanisms underlying the neuroprotective effects of 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione can lead to the development of new therapies for neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of research. In the field of biochemistry, 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione has been shown to have mitochondrial uncoupling activity, which can lead to increased energy expenditure and metabolic rate. This has potential applications in the treatment of obesity and metabolic disorders. In the field of physiology, 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects, which can have potential applications in the treatment of neurodegenerative diseases. 3-[allyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione has also been shown to have anti-cancer activity, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[methyl(prop-2-enyl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-3-8-16(2)12-9-13(18)17(14(12)19)11-6-4-10(15)5-7-11/h3-7,12H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLGBUHSPQLEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C1CC(=O)N(C1=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[methyl(prop-2-enyl)amino]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4070698.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4070706.png)
![4-benzyl-1-[(5-chloro-2-thienyl)sulfonyl]piperidine](/img/structure/B4070708.png)
![1-(4-bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4070714.png)

![ethyl 2-amino-4-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4070727.png)
![1-[4-(benzyloxy)phenoxy]-3-(cyclohexylamino)-2-propanol](/img/structure/B4070729.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4070736.png)
![2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4070737.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4070745.png)


![N-cyclobutyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4070786.png)
![5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4070800.png)